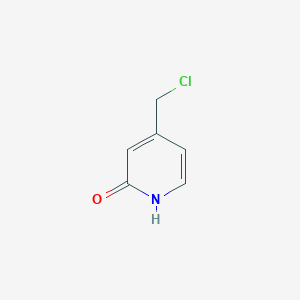

2(1H)-Pyridinone,4-(chloromethyl)-(9CI)

Description

The exact mass of the compound 4-(Chloromethyl)-1H-pyridin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRJRFJXQDZWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105590-03-2 | |

| Record name | 4-(chloromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI)

This guide provides a comprehensive overview of the synthetic protocols for 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI), a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule requires careful consideration of starting materials, reaction conditions, and purification techniques to ensure a high yield and purity of the final product. This document will delve into the scientific principles behind the synthetic strategy, offering detailed experimental procedures and insights into the critical parameters that govern the reaction outcomes.

Introduction

2(1H)-Pyridinone, 4-(chloromethyl)-(9CI), also known as 4-(chloromethyl)pyridin-2(1H)-one, is a bifunctional molecule featuring a pyridinone core and a reactive chloromethyl group. The pyridinone moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions, making this compound a valuable building block in the synthesis of complex molecular architectures for drug discovery.

The synthesis of this target molecule primarily involves the chlorination of a suitable precursor, typically 4-methyl-2(1H)-pyridinone. This guide will focus on a robust and scalable synthetic route, providing a step-by-step protocol and a discussion of the underlying chemical principles.

Synthetic Strategy and Core Concepts

The most direct and commonly employed strategy for the synthesis of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) is the radical chlorination of 4-methyl-2(1H)-pyridinone. This approach is favored due to the availability of the starting material and the efficiency of the chlorination reaction.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI).

Part 1: Synthesis of 4-Methyl-2(1H)-pyridinone (Starting Material)

A common and efficient method for the synthesis of the 4-methyl-2(1H)-pyridinone precursor involves the condensation of ethyl acetoacetate and cyanoacetamide, followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Step 1: Condensation Reaction.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl acetoacetate dropwise at room temperature, followed by the portion-wise addition of cyanoacetamide.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the precipitated sodium salt of 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-5-carbonitrile is collected by filtration.

-

-

Step 2: Hydrolysis and Decarboxylation.

-

The collected salt is suspended in a solution of concentrated sulfuric acid and water.

-

The mixture is heated to reflux for 2-3 hours to facilitate hydrolysis of the nitrile and subsequent decarboxylation.

-

After cooling, the solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate forms.

-

The crude 4-methyl-2(1H)-pyridinone is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol or water.

-

Part 2: Chlorination of 4-Methyl-2(1H)-pyridinone

The key transformation in this synthesis is the selective chlorination of the methyl group at the C4 position of the pyridinone ring. Radical chlorination is the preferred method for this step.

Mechanistic Insight:

The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate initial radicals upon heating or UV irradiation. These radicals then abstract a hydrogen atom from the methyl group of 4-methyl-2(1H)-pyridinone to form a resonance-stabilized benzylic-type radical. This radical then reacts with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to yield the desired product and a new radical to propagate the chain reaction.

Caption: Simplified radical chain mechanism for the chlorination of 4-methyl-2(1H)-pyridinone.

Experimental Protocol:

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and an inert gas inlet, suspend 4-methyl-2(1H)-pyridinone in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).

-

Add the chlorinating agent, N-chlorosuccinimide (NCS), and a catalytic amount of a radical initiator, azobisisobutyronitrile (AIBN).

-

-

Reaction Execution:

-

The reaction mixture is heated to reflux (approximately 77°C for CCl₄ or 83°C for DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

The progress of the reaction should be monitored by TLC or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product. The reaction is typically complete within 4-8 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

-

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-Methyl-2(1H)-pyridinone |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Reaction Temperature | 77°C (Reflux) |

| Reaction Time | 4-8 hours |

| Typical Yield | 60-80% |

Safety Considerations

-

Chlorinating agents such as NCS and SO₂Cl₂ are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents like carbon tetrachloride and 1,2-dichloroethane are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

-

Radical initiators like AIBN and BPO can be explosive upon heating or shock. They should be stored and handled according to safety guidelines.

Characterization of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI)

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the chloromethyl group and the pyridinone core. The characteristic singlet for the CH₂Cl protons is expected to appear around 4.5-4.7 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (143.57 g/mol ) and provide information about its fragmentation pattern.

-

Melting Point: The melting point of the purified product should be sharp and consistent with reported values (160-161 °C).[1]

Conclusion

The synthesis of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) via radical chlorination of 4-methyl-2(1H)-pyridinone is a reliable and scalable method. Careful control of reaction parameters, including the choice of solvent, initiator, and reaction time, is crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important chemical intermediate.

References

- CN105085378A - Synthetic method of 4-(chloromethyl)

- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - NIH.

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P

- 4-Amino-5-methyl-2(1H)-pyridinone | 95306-64-2 | FA16237 - Biosynth.

- How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ - Guidechem.

- US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google P

- Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone - Benchchem.

- Reactions of 4-hydroxy-6-methyl-2-pyridone with aldehydes - Canadian Science Publishing.

- 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) | 105590-03-2 - ChemicalBook.

Sources

An In-depth Technical Guide to the Synthesis of 4-(chloromethyl)-2-pyridone Derivatives

Introduction: The Significance of 4-(chloromethyl)-2-pyridone in Modern Drug Discovery

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it a versatile building block for drug design. The introduction of a reactive chloromethyl group at the 4-position of the 2-pyridone ring creates a key intermediate, 4-(chloromethyl)-2-pyridone. This electrophilic handle allows for a wide range of subsequent chemical modifications, enabling the exploration of vast chemical space and the generation of diverse compound libraries for lead optimization. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-(chloromethyl)-2-pyridone derivatives, focusing on practical and efficient methodologies for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Step Approach to the Target Scaffold

The most logical and widely applicable approach for the synthesis of 4-(chloromethyl)-2-pyridone involves a two-stage process:

-

Construction of the 4-methyl-2-pyridone core: This initial step establishes the foundational heterocyclic ring system.

-

Selective Chlorination of the 4-methyl group: This crucial transformation introduces the reactive chloromethyl functionality.

This strategic disconnection allows for the optimization of each step independently, ensuring a robust and reproducible synthesis.

Figure 2: Simplified mechanism for the synthesis of 4-methyl-2-pyridone.

Experimental Protocol: Synthesis of 4-methyl-2-pyridone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Ethyl Acetoacetate | 130.14 | 13.0 | 0.1 |

| Cyanoacetamide | 84.08 | 8.4 | 0.1 |

| Piperidine | 85.15 | 1.7 | 0.02 |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and ethanol (50 mL).

-

Stir the mixture at room temperature to dissolve the solids.

-

Add piperidine (1.7 g, 0.02 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to obtain 4-methyl-2-pyridone as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Part 2: Selective Chlorination of 4-methyl-2-pyridone

The conversion of the 4-methyl group to a chloromethyl group is a critical step that requires careful control to avoid unwanted side reactions, such as chlorination of the pyridone ring. A free-radical chlorination approach is the most suitable for this benzylic-type transformation. [2][3]N-Chlorosuccinimide (NCS) is a preferred chlorinating agent for this purpose as it is a solid, easier to handle than chlorine gas, and can provide good selectivity under the right conditions. [4][5][6]The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often promoted by light or heat.

Reaction Mechanism: A Free-Radical Chain Reaction

The chlorination of the 4-methyl group proceeds via a classic free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

Figure 3: Simplified mechanism of free-radical chlorination of 4-methyl-2-pyridone.

Experimental Protocol: Synthesis of 4-(chloromethyl)-2-pyridone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-methyl-2-pyridone | 109.13 | 10.9 | 0.1 |

| N-Chlorosuccinimide (NCS) | 133.53 | 13.4 | 0.1 |

| AIBN | 164.21 | 0.164 | 0.001 |

| Carbon Tetrachloride | 153.82 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methyl-2-pyridone (10.9 g, 0.1 mol) and carbon tetrachloride (100 mL).

-

Add N-chlorosuccinimide (13.4 g, 0.1 mol) and AIBN (0.164 g, 0.001 mol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction can also be promoted by irradiation with a UV lamp.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic byproducts, followed by water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-(chloromethyl)-2-pyridone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Solvent: Carbon tetrachloride is a classic solvent for free-radical reactions due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents such as chlorobenzene or acetonitrile could be explored.

-

Stoichiometry: A 1:1 molar ratio of 4-methyl-2-pyridone to NCS is used to favor monochlorination. Using an excess of NCS could lead to the formation of dichlorinated and trichlorinated byproducts.

-

Initiator: AIBN is a common radical initiator that decomposes at a convenient rate at the reflux temperature of carbon tetrachloride.

Data Summary and Comparison

| Synthesis Step | Starting Materials | Key Reagents | Typical Yield |

| 4-methyl-2-pyridone | Ethyl acetoacetate, Cyanoacetamide | Piperidine, Ethanol | 60-80% |

| 4-(chloromethyl)-2-pyridone | 4-methyl-2-pyridone | NCS, AIBN, CCl₄ | 50-70% |

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic data for the key compounds are as follows:

-

4-methyl-2-pyridone: ¹H NMR will show characteristic peaks for the methyl group, the aromatic protons on the pyridone ring, and the N-H proton.

-

4-(chloromethyl)-2-pyridone: The ¹H NMR spectrum will show the disappearance of the methyl singlet and the appearance of a new singlet for the chloromethyl protons, typically shifted downfield.

Conclusion and Future Perspectives

The synthesis of 4-(chloromethyl)-2-pyridone derivatives via the two-step sequence of pyridone formation followed by selective benzylic chlorination provides a reliable and versatile route to this important class of medicinal chemistry building blocks. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide range of analogues by modifying the initial starting materials or the subsequent derivatization of the chloromethyl group. The continued exploration of new synthetic methodologies and the application of these building blocks in drug discovery programs will undoubtedly lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Publishing. [Link]

-

Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. ResearchGate. [Link]

-

Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. [Link]

-

Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. [Link]

-

Free-radical halogenation. Wikipedia. [Link]

-

Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. [Link]

-

N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

-

The Key Role of N-Chlorosuccinimide in Organic Synthesis. SURU Chemical. [Link]

-

preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. Organic Syntheses. [Link]

- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.

-

Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC. [Link]

-

Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. ACS Publications. [Link]

-

Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

Sources

A Technical Guide to 4-(chloromethyl)-2(1H)-pyridinone: Properties, Reactivity, and Applications in Drug Discovery

Executive Summary: 4-(chloromethyl)-2(1H)-pyridinone is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. It incorporates the 2-pyridinone scaffold, a well-established "privileged structure" in medicinal chemistry, with a reactive chloromethyl group.[1][2] This unique combination renders it a valuable and versatile building block for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, reactivity, synthetic utility, and best practices for its handling and storage, tailored for researchers and professionals in drug development.

Introduction: The Significance of a Versatile Building Block

The pyridinone core is a prominent feature in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding as both a donor and acceptor, and to serve as a bioisostere for amides, phenols, and other heterocyclic systems.[1][2] These properties allow for fine-tuning of a drug candidate's physicochemical profile, including solubility, lipophilicity, and metabolic stability.[2]

4-(chloromethyl)-2(1H)-pyridinone (CAS No. 105590-03-2) weaponizes this privileged scaffold by attaching a highly reactive electrophilic handle. The chloromethyl group at the 4-position acts as a potent alkylating agent, enabling covalent linkage of the pyridinone moiety to a wide array of nucleophilic substrates. This strategic design makes it an ideal intermediate for fragment-based drug design and lead optimization, where the pyridinone fragment can be systematically introduced to explore structure-activity relationships (SAR).

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-(chloromethyl)-2(1H)-pyridinone are critical for its application in synthesis. While extensive experimental data is not widely published, its characteristics can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties

| Property | Value | Source / Rationale |

| CAS Number | 105590-03-2 | Chemical Abstracts Service |

| Molecular Formula | C₆H₆ClNO | Derived from structure |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from melting point and related compounds |

| Melting Point | 160-161 °C | [3] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Predicted based on polar pyridinone ring and organic halide nature |

| Stability | Stable under anhydrous conditions. May be sensitive to moisture and strong nucleophiles. | General chemical knowledge of alkyl halides and lactams |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound during synthesis and subsequent reactions.[4] The following profile is predicted based on established principles of NMR, IR, and Mass Spectrometry.[5][6]

-

¹H NMR (in DMSO-d₆, 400 MHz):

-

δ ~11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyridinone ring.

-

δ ~7.5 ppm (d, 1H): Proton at the 6-position (adjacent to N-H), showing coupling to the proton at the 5-position.

-

δ ~6.3 ppm (d, 1H): Proton at the 5-position, showing coupling to the proton at the 6-position.

-

δ ~6.2 ppm (s, 1H): Proton at the 3-position.

-

δ ~4.7 ppm (s, 2H): Singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The chemical shift is significantly downfield due to the deshielding effect of the adjacent chlorine atom.

-

-

¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ ~165 ppm: Carbonyl carbon (C=O) of the pyridinone ring.

-

δ ~140-150 ppm: Quaternary carbon at the 4-position (bonded to the chloromethyl group).

-

δ ~105-135 ppm: Remaining four sp² carbons of the heterocyclic ring.

-

δ ~45 ppm: Carbon of the chloromethyl (-CH₂Cl) group.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900 cm⁻¹: N-H stretching (can be broad).

-

~1650-1680 cm⁻¹: Strong, sharp absorbance from the C=O (amide) stretch, characteristic of the 2-pyridinone system.

-

~1550-1600 cm⁻¹: C=C stretching of the ring.

-

~700-800 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS-ESI+):

-

m/z 144.0 [M+H]⁺: The molecular ion peak corresponding to the protonated molecule.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 146.0 with approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.

-

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 4-(chloromethyl)-2(1H)-pyridinone is not commonly detailed in literature but can be achieved through logical transformations of readily available precursors. A plausible and efficient route involves the chlorination of 4-(hydroxymethyl)-2(1H)-pyridinone. This precursor can be synthesized via several established methods for pyridinone ring formation.[1]

The key transformation—conversion of the primary alcohol to the chloride—is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an appropriate solvent. The choice of reagent is critical; thionyl chloride is often preferred for its clean reaction profile, where the byproducts (SO₂ and HCl) are gaseous and easily removed.

Core Reactivity: The Electrophilic Nature of the Chloromethyl Group

The primary utility of 4-(chloromethyl)-2(1H)-pyridinone stems from the reactivity of the C-Cl bond. This bond is polarized and the carbon atom is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions (SN2 or SN1-like, depending on the conditions).

Causality of Reactivity: The chloromethyl group is analogous to a benzylic halide. The pyridinone ring can stabilize a developing positive charge in a dissociative (SN1-like) mechanism through resonance. In a concerted (SN2) mechanism, the electrophilicity of the carbon is high, and the chloride ion is an excellent leaving group. This dual reactivity makes it a versatile alkylating agent for a wide range of nucleophiles.

-

Common Nucleophiles:

-

Amines (R-NH₂): Forms secondary amines, linking the pyridinone to other scaffolds.

-

Thiols (R-SH): Forms thioethers, a common linkage in medicinal chemistry.

-

Alcohols/Phenols (R-OH): Forms ethers.

-

Carboxylates (R-COO⁻): Forms esters.

-

Azide (N₃⁻): Forms an azidomethyl derivative, which can be further reduced to an aminomethyl group or used in "click chemistry".

-

Fig. 1: Generalized SN2 reaction pathway of 4-(chloromethyl)-2(1H)-pyridinone.

Application in Medicinal Chemistry and Drug Development

As a synthetic intermediate, 4-(chloromethyl)-2(1H)-pyridinone serves as a powerful tool for drug discovery programs.[7][8]

-

Scaffold Hopping and Fragment Elaboration: In fragment-based drug design, a small fragment that binds weakly to a biological target is identified. This compound allows chemists to "grow" the fragment by covalently attaching the pyridinone moiety, which can then form new, beneficial interactions (e.g., hydrogen bonds) with the target protein, thereby increasing binding affinity and potency.

-

Synthesis of Kinase Inhibitors: The 2-pyridinone ring is a known "hinge-binding" motif for many protein kinases. This compound provides a direct route to tethering the pyridinone to other pharmacophoric elements designed to occupy other pockets of the kinase active site.

-

Development of Antibacterial Agents: The 4-hydroxy-2-pyridone scaffold has been identified as a novel class of antibacterial agents that target DNA synthesis.[9] 4-(chloromethyl)-2(1H)-pyridinone is a key precursor for synthesizing derivatives within this chemical class for further optimization and evaluation.

Experimental Protocols

The following is a representative, self-validating protocol for a common reaction involving this reagent.

Protocol: N-Alkylation of Benzylamine with 4-(chloromethyl)-2(1H)-pyridinone

This procedure details the synthesis of 4-((benzylamino)methyl)-2(1H)-pyridinone, a representative nucleophilic substitution reaction.

Objective: To demonstrate the utility of 4-(chloromethyl)-2(1H)-pyridinone as an alkylating agent for a primary amine.

Materials:

-

4-(chloromethyl)-2(1H)-pyridinone (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(chloromethyl)-2(1H)-pyridinone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture. K₂CO₃ is a mild base used to neutralize the HCl byproduct and act as an acid scavenger, driving the reaction to completion.

-

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (~0.1 M concentration). Add benzylamine (1.1 eq) dropwise at room temperature.

-

Causality: Acetonitrile is a polar aprotic solvent ideal for SN2 reactions. A slight excess of the nucleophile (benzylamine) ensures complete consumption of the limiting electrophile.

-

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent. Visualize spots under UV light. The reaction is complete when the starting material spot (4-(chloromethyl)-2(1H)-pyridinone) is no longer visible.

-

Causality: TLC provides a rapid and reliable method to confirm the consumption of the starting material and the formation of a new, more polar product spot.

-

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃) and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford the pure 4-((benzylamino)methyl)-2(1H)-pyridinone.

-

Causality: Chromatography separates the desired product from unreacted starting materials and any side products, ensuring high purity, which can be confirmed by spectroscopic analysis (NMR, MS).

-

Safety, Handling, and Storage

While specific toxicology data for 4-(chloromethyl)-2(1H)-pyridinone is limited, its structure suggests significant potential hazards. Related chloromethyl pyridine compounds are classified as corrosive and can cause severe skin burns and eye damage.[10][11]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][12]

-

Handling: Avoid all personal contact, including inhalation of dust or skin contact.[13][14] In case of accidental contact, immediately flush the affected area with copious amounts of water.[12] Prevent dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It is advisable to store under an inert atmosphere (e.g., argon) to protect from moisture, which could lead to slow hydrolysis.[12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion

4-(chloromethyl)-2(1H)-pyridinone is a high-value synthetic intermediate whose strategic importance lies in its bifunctional nature. It combines a biologically relevant pyridinone scaffold with a versatile electrophilic center. This allows for its efficient incorporation into diverse molecular frameworks, making it an indispensable tool for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in a research and development setting.

References

- Fisher Scientific. (2025). Safety Data Sheet for 4-(Chloromethyl)pyridine hydrochloride.

-

PubChem. (n.d.). 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (2025). Safety Data Sheet for 2-(Chloromethyl)pyridine Hydrochloride.

- Sigma-Aldrich. (2024). Safety Data Sheet for 4-(Chloromethyl)pyridine hydrochloride.

- Greenbook. (n.d.). Material Safety Data Sheet.

- Apollo Scientific. (2023). Safety Data Sheet for 4-(Chloromethyl)pyridine hydrochloride.

-

PubChem. (n.d.). 1-(4-chloromethylbenzyl)-1H-pyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (n.d.). 2(1H)-Pyridinone, 1-[[4-(chloromethyl)phenyl]methyl]-.

- Google Patents. (2005). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.

- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)pyridine hydrochloride 97%.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- ChemicalBook. (2023). 4-(chloromethyl)-1-methyl-2(1H)-Pyridinone.

- Guidechem. (n.d.). 2(1H)-Pyridinone, 4-(chloromethyl)-1-methyl-.

-

Li, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863799. [Link]

-

Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105047. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Scribd. (n.d.). NMR & IR Analysis for Chemists. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Spectroscopy QP - OCR (A) Chemistry A-Level. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). CAS 2353-33-5.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

-

Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(22), 5014-5021. [Link]

- Angene Chemical. (n.d.). 4(1H)-Pyridinone, 3-hydroxy-1,2-dimethyl-.

-

CAS Common Chemistry. (n.d.). 3-Hydroxy-1-(2-hydroxyethyl)-2-methyl-4(1H)-pyridinone. Retrieved from [Link]

- Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) | 105590-03-2 [m.chemicalbook.com]

- 4. lehigh.edu [lehigh.edu]

- 5. scribd.com [scribd.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 9. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data for 4-(Chloromethyl)-2(1H)-pyridinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(chloromethyl)-2(1H)-pyridinone is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of various biologically active molecules. The pyridinone scaffold is a common motif in many pharmaceuticals, and the presence of a reactive chloromethyl group at the 4-position provides a convenient handle for further chemical modifications. Accurate structural elucidation through spectroscopic analysis is paramount for ensuring the identity and purity of this key intermediate, as well as for understanding its chemical behavior.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(chloromethyl)-2(1H)-pyridinone. In the absence of extensive experimentally published data for this specific molecule, this guide leverages predicted spectroscopic values and established principles of spectroscopic interpretation for pyridinone derivatives. This approach offers a robust framework for researchers to anticipate and interpret the spectroscopic characteristics of this compound.

Chemical Structure and Numbering

The chemical structure and atom numbering for 4-(chloromethyl)-2(1H)-pyridinone are presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Chemical structure of 4-(chloromethyl)-2(1H)-pyridinone with atom numbering.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(chloromethyl)-2(1H)-pyridinone. These values are generated using established computational models and provide a reliable estimate of the expected experimental results.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-N1 | ~11-13 | br s | - |

| H-C6 | ~7.4-7.6 | d | ~7-8 |

| H-C3 | ~6.4-6.6 | d | ~2-3 |

| H-C5 | ~6.2-6.4 | dd | ~7-8, ~2-3 |

| H-C7 | ~4.6-4.8 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Chemical Shift (δ, ppm) |

| C2 | ~163-165 |

| C4 | ~145-147 |

| C6 | ~138-140 |

| C5 | ~118-120 |

| C3 | ~108-110 |

| C7 | ~44-46 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3000 | Medium |

| C-H Stretch (sp²) | 3050-3000 | Medium |

| C-H Stretch (sp³) | 2950-2850 | Weak |

| C=O Stretch | 1660-1640 | Strong |

| C=C Stretch | 1600-1580, 1500-1400 | Medium |

| C-N Stretch | 1300-1200 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 143 | Moderate | [M]⁺ |

| 145 | Lower (isotope) | [M+2]⁺ |

| 108 | High | [M-Cl]⁺ |

| 94 | Moderate | [M-CH₂Cl]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(chloromethyl)-2(1H)-pyridinone is expected to show distinct signals for the N-H proton, the three aromatic protons on the pyridinone ring, and the two protons of the chloromethyl group.

-

N-H Proton: The lactam N-H proton is typically observed as a broad singlet in the downfield region of the spectrum (δ 11-13 ppm). Its broadness is a result of quadrupole broadening and potential hydrogen bonding.

-

Aromatic Protons: The three protons on the pyridinone ring (H-C3, H-C5, and H-C6) will appear in the aromatic region (δ 6.0-8.0 ppm). The electron-withdrawing nature of the carbonyl group and the nitrogen atom influences their chemical shifts. H-C6, being adjacent to the electronegative nitrogen, is expected to be the most deshielded. The coupling pattern will be informative: H-C6 will be a doublet coupled to H-C5, H-C3 will be a doublet coupled to H-C5, and H-C5 will appear as a doublet of doublets due to coupling with both H-C3 and H-C6.

-

Chloromethyl Protons: The two protons of the chloromethyl group (H-C7) are expected to appear as a sharp singlet around δ 4.6-4.8 ppm. The deshielding is due to the adjacent electronegative chlorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C2) at approximately δ 163-165 ppm.

-

Aromatic Carbons: The carbons of the pyridinone ring will resonate in the range of δ 108-147 ppm. The carbon bearing the chloromethyl group (C4) and the carbon adjacent to the nitrogen (C6) are expected to be the most downfield among the ring carbons due to the electronic effects of their substituents.

-

Chloromethyl Carbon: The carbon of the chloromethyl group (C7) will appear in the aliphatic region, typically around δ 44-46 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[5][6][7][8][9]

-

N-H and C-H Stretching: A medium intensity band in the region of 3100-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the lactam. The sp² C-H stretching of the aromatic ring will appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the chloromethyl group will be observed just below 3000 cm⁻¹.

-

Carbonyl Stretching: A strong, sharp absorption band in the range of 1660-1640 cm⁻¹ is a key diagnostic for the C=O stretching vibration of the 2-pyridone ring.

-

C=C and C-N Stretching: Medium intensity bands corresponding to the C=C stretching of the aromatic ring are expected around 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹. The C-N stretching vibration will likely appear in the 1300-1200 cm⁻¹ region.

-

C-Cl Stretching: A strong band in the fingerprint region, between 800-600 cm⁻¹, can be attributed to the C-Cl stretching vibration of the chloromethyl group.[5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 143. Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 145 with an intensity of approximately one-third of the [M]⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation of 4-(chloromethyl)-2(1H)-pyridinone is likely to involve the loss of the chlorine atom or the entire chloromethyl group. A prominent peak at m/z 108, corresponding to the loss of a chlorine radical ([M-Cl]⁺), is anticipated. Loss of the chloromethyl radical would result in a fragment at m/z 94 ([M-CH₂Cl]⁺). Further fragmentation of the pyridinone ring can also occur.[10][11][12]

Experimental Protocols

The following section outlines detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 4-(chloromethyl)-2(1H)-pyridinone into a clean, dry vial.

- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). DMSO-d₆ is often a good choice for pyridinones due to their polarity.

- Gently agitate the vial to ensure complete dissolution.

- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Data Acquisition:

- Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

- Lock the spectrometer on the deuterium signal of the solvent.

- Tune and shim the probe to optimize the magnetic field homogeneity.

- Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

- Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).

3. Data Processing:

- Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.

- Phase and baseline correct the spectrum.

- Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).

- Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

- Pick and label the peaks in both spectra.

Infrared (IR) Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopic analysis.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid 4-(chloromethyl)-2(1H)-pyridinone sample directly onto the ATR crystal.

- Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS)

Caption: Workflow for mass spectrometric analysis.

1. Sample Introduction:

- For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in an appropriate solvent (e.g., dichloromethane or ethyl acetate).

- For Liquid Chromatography-Mass Spectrometry (LC-MS), prepare a dilute solution in the mobile phase.

2. Data Acquisition (using EI for fragmentation pattern):

- The sample is introduced into the ion source where it is vaporized and bombarded with a beam of electrons (typically at 70 eV).

- The resulting ions are accelerated and separated in the mass analyzer according to their mass-to-charge (m/z) ratio.

- The detector records the abundance of each ion.

3. Data Analysis:

- Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak to confirm the presence of chlorine.

- Analyze the major fragment ions to deduce the fragmentation pathways.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the expected spectroscopic data for 4-(chloromethyl)-2(1H)-pyridinone. By combining predicted spectral data with established principles of spectroscopic interpretation and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided information will aid in the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting the advancement of novel therapeutic agents.

References

-

Chemaxon NMR Predictor. (n.d.). Chemaxon. Retrieved January 12, 2026, from [Link]

-

CAS SciFinder NMR Database. (n.d.). CAS. Retrieved January 12, 2026, from [Link]

-

Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

-

Mnova NMRPredict. (n.d.). Mestrelab. Retrieved January 12, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). NMRDB.org. Retrieved January 12, 2026, from [Link]

-

Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

-

ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12). [Video]. YouTube. [Link]

-

Benzyl chloride. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 12, 2026, from [Link]

-

ACD/Labs NMR Predictors. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Putting ChemNMR to the Test. (n.d.). Upstream Solutions. Retrieved January 12, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]

-

Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. (2022, February 23). SN Applied Sciences. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Scientific Reports. [Link]

-

General Fragmentation Modes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

How reliable actually is the nmr prediction spectra tool in chemdraw ? (2023, November 3). Reddit. Retrieved January 12, 2026, from [Link]

-

4-(Chloromethyl)pyridine hydrochloride. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

benzyl chloride. (2008, October 21). MassBank. Retrieved January 12, 2026, from [Link]

-

The Ease of NMR Prediction with ChemDraw. (2023, December 18). [Video]. YouTube. [Link]

-

Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 12, 2026, from [Link]

-

¹³C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. [Link]

-

NMR Predictor - Documentation 16.6.6.0. (n.d.). Chemaxon. Retrieved January 12, 2026, from [Link]

-

4[1H]-Pyridone, 3,5-dichloro-1,2,6-trimethyl-. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]

-

Predict - NMRium demo. (n.d.). NMRium. Retrieved January 12, 2026, from [Link]

-

Predict - NMRium demo. (n.d.). NMRium. Retrieved January 12, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 12, 2026, from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

2(1H)-Pyridinone. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020, April 28). Molecules. [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). [Video]. YouTube. [Link]

-

(a) The experimental and (b) simulated IR spectra of the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

IR spectra prediction. (n.d.). Cheminfo.org. Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). [Video]. YouTube. [Link]

-

Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. (2019, October 10). Polymers. [Link]

-

4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (n.d.). The Royal Society of Chemistry. [Link]

-

2(1H)-Pyridinone, 5-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. NMR Database for Faster Structural Data | CAS [cas.org]

- 3. Download NMR Predict - Mestrelab [mestrelab.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. youtube.com [youtube.com]

- 11. Benzyl chloride [webbook.nist.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4-(chloromethyl)-2(1H)-pyridinone (CAS: 105590-03-2)

In the landscape of modern medicinal chemistry, the 2-pyridinone scaffold has emerged as a "privileged structure," a molecular framework that is recurrent in a multitude of biologically active compounds.[1] These heterocycles are prized for their ability to engage in critical hydrogen bonding interactions, acting as both donors and acceptors, and for their utility as bioisosteres for amides, phenols, and other cyclic systems.[1][2] Within this important class of compounds, 4-(chloromethyl)-2(1H)-pyridinone stands out as a particularly valuable synthetic intermediate. Its unique bifunctional nature—possessing both the stable, planar pyridinone core and a highly reactive chloromethyl group—provides a direct and efficient handle for incorporating this desirable scaffold into diverse molecular architectures. This guide offers an in-depth exploration of its synthesis, reactivity, and application, tailored for researchers and professionals in drug discovery and development.

Core Compound Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research.

IUPAC Name: 4-(chloromethyl)pyridin-2(1H)-one Synonyms: 4-(chloromethyl)-2-pyridinol, 4-(Chloromethyl)pyridin-2-one[3] CAS Number: 105590-03-2 Molecular Formula: C₆H₆ClNO[4] Molecular Weight: 143.57 g/mol [4]

Below is a summary of its key physicochemical characteristics, essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Solid / Powder | |

| Melting Point | 160-161 °C | [5] |

| Boiling Point | 340.9 ± 34.0 °C (Predicted) | [5] |

| InChI Key | YWRJRFJXQDZWEO-UHFFFAOYSA-N | [3] |

| Storage Conditions | 2-8°C for short-term, -20°C for long-term | [3] |

digraph "Chemical_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="4,4!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom Definitions N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="=O"]; H8 [label="H"]; C9 [label="CH₂Cl"];

// Position Nodes N1 [pos="0,1!"]; C2 [pos="1.4,1!"]; C3 [pos="1.8,0!"]; C4 [pos="0.8,-0.8!"]; C5 [pos="-0.6,-0.8!"]; C6 [pos="-1,0!"]; O7 [pos="2.2,1.8!"]; H8 [pos="-0.4,1.8!"]; C9 [pos="1.2,-2.2!"];

// Bond Definitions N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- O7 [style=double]; N1 -- H8; C4 -- C9;

// Double bonds in the ring C3 -- C4 [style=invis]; // Helper for placing double bond C5 -- C6 [style=invis]; // Helper for placing double bond edge [style=double, dir=none]; C3 -- C4 [pos="1.3,-0.4!"]; C5 -- C6 [pos="-0.8,-0.4!"]; }

Caption: Chemical structure of 4-(chloromethyl)-2(1H)-pyridinone.

Synthesis and Purification: From Precursor to Key Intermediate

The synthesis of 4-(chloromethyl)-2(1H)-pyridinone typically originates from its methylated precursor, 2-hydroxy-4-methylpyridine (CAS: 13466-41-6).[6][7] The critical transformation is the selective chlorination of the 4-methyl group. While various chlorinating agents exist, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for converting hydroxy-pyridines to their chloro-derivatives, and other reagents can be used for side-chain chlorination.[8][9]

The overall synthetic strategy involves a two-step logic: first, ensuring the pyridinone tautomer is the starting point, and second, performing a controlled chlorination of the activated methyl group.

Caption: General workflow for the synthesis of 4-(chloromethyl)-2(1H)-pyridinone.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative method. Researchers must first consult relevant literature and safety data sheets (SDS) for all reagents and adapt the procedure as necessary for their specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 2-hydroxy-4-methylpyridine (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform.

-

Chlorination: Cool the suspension in an ice bath. Cautiously add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise to the stirred suspension. Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the excess SOCl₂ by slowly pouring the mixture over crushed ice. This step is highly exothermic and generates HCl gas; it must be performed in a well-ventilated fume hood.

-

Isolation: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product will often precipitate. Collect the solid by vacuum filtration.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield the final product with high purity.[5]

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 4-(chloromethyl)-2(1H)-pyridinone is dominated by the reactivity of the chloromethyl group. This benzylic-like chloride is an excellent electrophile, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This provides a robust and reliable method for covalently linking the pyridinone core to a vast array of other molecules.

The pyridinone ring itself exists in tautomeric equilibrium with its 2-hydroxypyridine form. However, studies indicate that the pyridinone form is significantly favored, especially under physiological conditions, which enhances its stability and defines its characteristic reactivity.[2][10]

Caption: Primary Sₙ2 reaction pathway with various nucleophiles.

Key Reactions and Mechanistic Considerations:

-

Reaction with Amines (N-Alkylation): Primary and secondary amines readily displace the chloride to form the corresponding 4-(aminomethyl)-2(1H)-pyridinone derivatives. This is one of the most common and powerful applications, enabling the connection of the pyridinone scaffold to other pharmacophores or linkers.

-

Reaction with Thiols (S-Alkylation): Thiol-containing molecules react efficiently to produce thioether linkages. This is particularly relevant for targeting cysteine residues in proteins or for creating sulfur-containing heterocyclic systems.

-

Reaction with Alcohols/Phenols (O-Alkylation): Alkoxides and phenoxides can displace the chloride to form ether linkages, further expanding the accessible chemical space.

Self-Validating Protocol Insight: The progress of these substitution reactions can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically more polar, product spot. The formation of HCl as a byproduct often requires the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid and drive the reaction to completion.

Applications in Drug Discovery and Development

The 2-pyridinone motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Its value stems from its ability to mimic a peptide bond, participate in hydrogen bonding, and favorably modulate physicochemical properties like solubility and metabolic stability.[1] 4-(chloromethyl)-2(1H)-pyridinone serves as a key "scaffold-plus-handle" intermediate to access novel compounds for screening and optimization.

-

Kinase Inhibitors: The pyridinone ring is an effective hinge-binding motif, a critical interaction domain for many protein kinase inhibitors. Using this intermediate allows for the systematic exploration of substituents that occupy other pockets of the kinase active site.

-

Antiviral and Antimicrobial Agents: Pyridinone-containing compounds have demonstrated a broad spectrum of activity against various pathogens.[2] This intermediate allows for the rapid synthesis of compound libraries to screen for new leads against drug-resistant bacteria and viruses.[11]

-

CNS-Active Agents: The polarity and hydrogen-bonding capacity of the pyridinone core can be tuned to optimize properties required for crossing the blood-brain barrier, making it a valuable scaffold for developing treatments for neurological disorders.

Analytical Characterization

Confirming the identity and purity of 4-(chloromethyl)-2(1H)-pyridinone is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons on the pyridinone ring and a distinct singlet in the range of 4.5-4.8 ppm corresponding to the two protons of the chloromethyl (-CH₂Cl) group. The N-H proton will appear as a broad singlet.

-

¹³C NMR: Key signals include the carbonyl carbon (~165 ppm), carbons of the heterocyclic ring, and the chloromethyl carbon (~45 ppm).

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the pyridinone ring will be prominent, typically in the region of 1640-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Safety, Handling, and Storage

As a reactive alkylating agent, 4-(chloromethyl)-2(1H)-pyridinone must be handled with appropriate caution. While a specific, comprehensive toxicology report is not publicly available, related chloromethylated aromatic compounds are known to be irritants and potentially corrosive.[12][13]

-

Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[3] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at refrigerated temperatures (2-8°C or -20°C) is recommended to prevent degradation.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

- Ningbo Inno Pharmchem Co., Ltd. 2-Hydroxy-4-methylpyridine: Properties, Uses and Synthesis. Google Cloud.

- ChemicalBook. 2-Hydroxy-4-methylpyridine | 13466-41-6. ChemicalBook.

- Sigma-Aldrich. 4-(CHLOROMETHYL)PYRIDIN-2-OL | 105590-03-2. Sigma-Aldrich.

- ChemicalBook. 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) | 105590-03-2. ChemicalBook.

- BLD Pharm. 105590-03-2|4-(Chloromethyl)pyridin-2(1H)-one. BLD Pharm.

- MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.

- BIOFOUNT. 105590-03-2|4-(Chloromethyl)pyridin-2(1H)-one. BIOFOUNT.

- PubChem. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571. PubChem.

- PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. PMC.

- PubMed. Pyridones in drug discovery: Recent advances. PubMed.

- PubChem. 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one. PubChem.

- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis. ChemicalBook.

- Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.

- PubMed. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed.

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 105590-03-2|4-(Chloromethyl)pyridin-2(1H)-one|4-(Chloromethyl)pyridin-2(1H)-one|-范德生物科技公司 [bio-fount.com]

- 4. 105590-03-2|4-(Chloromethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 5. 2(1H)-Pyridinone,4-(chloromethyl)-(9CI) | 105590-03-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Hydroxy-4-methylpyridine | 13466-41-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one | C7H8ClNO | CID 39871007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the chloromethyl group in 2-pyridones

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 2-Pyridones

Authored by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

The 2-pyridone motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of bioactive compounds and approved pharmaceuticals.[1][2][3] Its unique electronic structure and capacity for hydrogen bonding make it an ideal framework for engaging with biological targets. The introduction of a chloromethyl group onto this scaffold transforms it into a highly versatile synthetic intermediate, unlocking a diverse chemical space for drug discovery and development professionals.[4][5]

This guide moves beyond a simple recitation of reactions. It is designed to provide a deep, mechanistic understanding of the reactivity inherent in the 2-(chloromethyl)pyridone structure. We will explore the causality behind experimental choices, dissect the factors that govern reaction outcomes, and provide field-proven protocols that serve as a reliable starting point for your own investigations. Our focus is on the "why" as much as the "how," empowering you to rationally design synthetic strategies and troubleshoot challenges with confidence.

The Electronic Landscape of 2-(Chloromethyl)pyridone

The reactivity of the chloromethyl group is intrinsically linked to the electronic nature of the 2-pyridone ring. The pyridine ring is electron-deficient, which enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes it highly susceptible to attack by nucleophiles.

Furthermore, 2-pyridone exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine. This duality is central to its reactivity, creating an ambident nucleophilic system when deprotonated.[6][7] The resulting pyridonate anion has two potential sites for reaction: the nitrogen atom and the oxygen atom. The chloromethyl group, being a potent electrophile, primarily engages in reactions where the 2-pyridone moiety acts as a nucleophile (e.g., in dimerization or side reactions), but more commonly, it is the reactive handle attacked by external nucleophiles.

This guide will focus on the primary modes of reactivity where the chloromethyl group is the electrophilic center: Nucleophilic Substitution and Radical Coupling .

Nucleophilic Substitution: The Workhorse Reaction

The most fundamental and widely exploited reaction of the chloromethyl group is nucleophilic substitution, typically proceeding via an SN2 mechanism.[8][9] This reaction involves the displacement of the chloride leaving group by a wide range of nucleophiles, providing a direct route to functionalize the 2-pyridone core.

Mechanism of Action: SN2 Pathway

The reaction proceeds through a concerted, single-step mechanism characterized by the "backside attack" of the nucleophile on the carbon atom bearing the chlorine.[8] This approach, at 180° to the carbon-chlorine bond, leads to an inversion of stereochemistry if the carbon is chiral. The electron-deficient nature of the pyridine ring accelerates this process by polarizing the C-Cl bond and stabilizing the transition state.[10][11]

Scope of Nucleophiles

The high reactivity of the chloromethyl group allows for the use of a broad spectrum of nucleophiles, making it a powerful tool for building molecular diversity.

| Nucleophile Class | Example | Resulting Functional Group |

| Nitrogen | Amines (primary, secondary), Anilines, Imidazoles | Substituted Aminomethylpyridones |

| Oxygen | Alcohols, Phenols, Carboxylates | Ethers, Esters |

| Sulfur | Thiols, Thiophenols | Thioethers |

| Carbon | Cyanide, Malonates, Organometallics | Nitriles, Alkylated Chains |

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a standard procedure for the synthesis of 3-(aminomethyl)pyridine derivatives from 3-(chloromethyl)pyridine hydrochloride, a common commercially available starting material. The principles are directly applicable to 2-(chloromethyl)pyridone systems.[5]

Materials:

-

2-(Chloromethyl)pyridone (1.0 eq)

-

Primary or secondary amine (e.g., morpholine) (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution and Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(chloromethyl)pyridone and anhydrous DMF (approx. 0.2 M concentration).

-

Add the amine nucleophile followed by anhydrous K₂CO₃. The base is critical to neutralize any HCl present and deprotonate the amine if necessary.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

-

Characterize the final product using NMR and Mass Spectrometry.

Trustworthiness Note: The use of anhydrous conditions is crucial to prevent the hydrolysis of the chloromethyl group to the corresponding alcohol, a common side reaction.[12] K₂CO₃ is a suitable base as it is strong enough to facilitate the reaction but generally does not cause significant decomposition of the starting materials.

Radical Reactions: A Modern Synthetic Frontier

While nucleophilic substitution is a classic transformation, recent advances in photoredox catalysis have opened new avenues for the reactivity of the chloromethyl group, enabling C-C bond formations under remarkably mild conditions.[13]

Mechanism of Action: Photocatalytic Radical Coupling

This process leverages an iridium-based photocatalyst that, upon excitation by visible light (e.g., 455 nm blue LEDs), can engage in a single-electron transfer (SET) process.

The proposed mechanism proceeds as follows[13]:

-

Catalyst Excitation: The Iridium photocatalyst absorbs a photon, promoting it to an excited state.

-